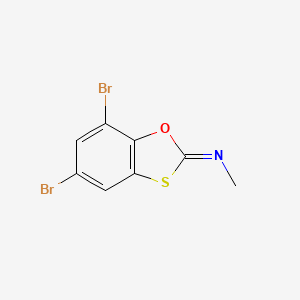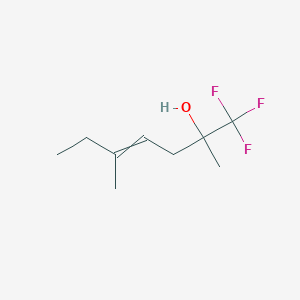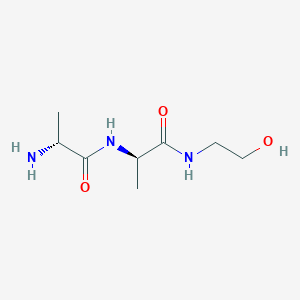![molecular formula C21H13ClN2O3 B14588856 4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid CAS No. 61100-68-3](/img/structure/B14588856.png)
4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid is a complex organic compound with a unique structure that combines a chlorinated benzoic acid moiety with a phenanthrene-derived hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid typically involves the condensation of 4-chloro-3-nitrobenzoic acid with 10-oxophenanthrene-9(10H)-ylidene hydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the condensation and cyclization processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid: A simpler compound with a similar chloro-substituted benzoic acid structure.
Phenanthrene-9-carboxaldehyde: Shares the phenanthrene core structure but lacks the hydrazone linkage.
Hydrazone derivatives: Compounds with similar hydrazone functional groups but different aromatic backbones.
Uniqueness
4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid is unique due to its combination of a chlorinated benzoic acid and a phenanthrene-derived hydrazone. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Properties
CAS No. |
61100-68-3 |
|---|---|
Molecular Formula |
C21H13ClN2O3 |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
4-chloro-3-[(10-hydroxyphenanthren-9-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C21H13ClN2O3/c22-17-10-9-12(21(26)27)11-18(17)23-24-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(19)25/h1-11,25H,(H,26,27) |
InChI Key |
TYSJOYFPTHRUKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N=NC4=C(C=CC(=C4)C(=O)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


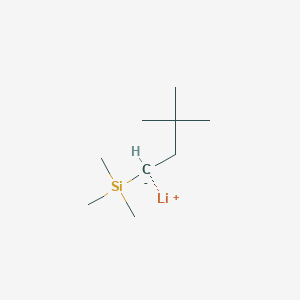
![Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14588784.png)
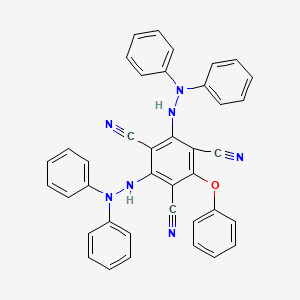

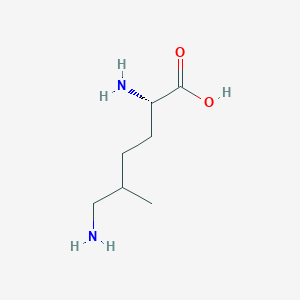
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]-](/img/structure/B14588800.png)
![5-[Methyl(propyl)amino]thianthren-5-ium iodide](/img/structure/B14588816.png)
![{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene](/img/structure/B14588824.png)
![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14588838.png)
